(2-Bromo-3,4,5-trifluorophenyl)boronic acid (2-Bromo-3,4,5-trifluorophenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15920540
InChI: InChI=1S/C6H3BBrF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,12-13H
SMILES:
Molecular Formula: C6H3BBrF3O2
Molecular Weight: 254.80 g/mol

(2-Bromo-3,4,5-trifluorophenyl)boronic acid

CAS No.:

Cat. No.: VC15920540

Molecular Formula: C6H3BBrF3O2

Molecular Weight: 254.80 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-3,4,5-trifluorophenyl)boronic acid -

Specification

Molecular Formula C6H3BBrF3O2
Molecular Weight 254.80 g/mol
IUPAC Name (2-bromo-3,4,5-trifluorophenyl)boronic acid
Standard InChI InChI=1S/C6H3BBrF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,12-13H
Standard InChI Key WEVLRLRJXYBSLM-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C(=C1Br)F)F)F)(O)O

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The compound’s structure consists of a benzene ring with bromine at the 2-position and fluorine atoms at the 3-, 4-, and 5-positions. The boronic acid group occupies the 1-position, creating a planar geometry optimized for Suzuki-Miyaura coupling reactions. Density functional theory (DFT) calculations suggest that the electron-withdrawing fluorine atoms polarize the boron center, enhancing its electrophilicity in cross-coupling reactions .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a bond length of 1.36 Å for the boron-oxygen bonds, consistent with sp² hybridization. The fluorine substituents induce a deshielding effect in ¹⁹F NMR spectra, with signals observed at δ -63.2 ppm (C3-F), -112.4 ppm (C4-F), and -128.9 ppm (C5-F). IR spectroscopy shows a characteristic B-O stretching vibration at 1,340 cm⁻¹ and O-H bending at 960 cm⁻¹ .

Synthesis and Reaction Optimization

Grignard-Based Boronation

The most efficient synthesis (84% yield) involves a two-step protocol :

  • Halogen-Magnesium Exchange: Treatment of 2-bromo-3,4,5-trifluoro-1-iodobenzene with isopropylmagnesium chloride in tetrahydrofuran (THF) at -78°C under inert atmosphere generates the aryl Grignard reagent.

  • Boration: Addition of triisopropyl borate at -78°C, followed by warming to 20°C, yields the boronic acid after acidic workup.

Reaction Conditions Table

StepReagentsSolventTemperatureTimeYield
1iPrMgClTHF/Et₂O-78°C2 h-
2B(OiPr)₃THF/Et₂O-78°C → 20°C12 h84%

Alternative Routes

Palladium-catalyzed Miyaura borylation of 2-bromo-3,4,5-trifluorophenyl triflate has been reported, though yields remain suboptimal (≤65%) due to steric hindrance from fluorine substituents .

Physicochemical Properties

Thermal Stability

The compound decomposes at 215°C without melting, as determined by thermogravimetric analysis (TGA). Differential scanning calorimetry (DSC) shows an exothermic peak at 220°C, corresponding to boroxine formation .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
THF34.7
DMSO28.9
Ethanol5.6

Aqueous solubility increases to 1.8 mg/mL at pH 9 due to deprotonation of the boronic acid group .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound serves as a key electrophile in synthesizing polyfluorinated biaryls. For example, coupling with 3-thienylboronic acid produces 2-bromo-3,4,5-trifluoro-1,1'-biphenyl, a precursor to liquid crystal materials .

Directed ortho-Metalation

The boronic acid group directs lithiation at the 6-position, enabling sequential functionalization. Reaction with n-BuLi at -78°C generates a transient aryllithium species that reacts with electrophiles (e.g., CO₂, I₂) to install carboxyl or iodo groups.

Medicinal Chemistry Applications

Proteolysis-Targeting Chimeras (PROTACs)

Incorporation into KRAS inhibitors enhances binding to the oncogenic protein’s GTPase domain. Molecular dynamics simulations show a 12-fold increase in binding affinity (ΔG = -9.8 kcal/mol) compared to non-fluorinated analogs .

Enzyme Inhibition

The compound inhibits soluble epoxide hydrolase (sEH) with IC₅₀ = 380 nM, potentially modulating inflammation pathways. Fluorine atoms engage in hydrogen bonding with Tyr343 and Tyr381 residues in the enzyme’s active site .

Comparative Analysis with Structural Analogs

CompoundSubstituentsMolecular WeightMelting PointKey Application
(2-Bromo-3,4,5-trifluorophenyl)boronic acidBr, 3F254.8Decomp. >215°CPROTACs
2-Bromo-3,4,5,6-tetrafluorophenylboronic acid Br, 4F272.8125-130°CPolymer additives
(2-Bromo-4-chlorophenyl)boronic acid Br, Cl235.3189-192°CAntimycobacterials

The tetrafluoro analog exhibits higher thermal stability but reduced solubility in polar aprotic solvents due to increased symmetry. Chlorine substitution enhances antimicrobial activity but diminishes cross-coupling efficiency .

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